REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Al+3:6].[K+:7].S([O-])([O-])(=O)=[O:9].S([O-])([O-])(=O)=[O:14].[K+].[K+].[OH-:20].[K+]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:7].[K+:7].[OH-:9].[Al+3:6].[OH-:14].[OH-:20] |f:0.1.2.3,4.5.6,7.8,9.10.11,12.13.14.15|
|
Name
|
potassium aluminum sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Al+3].[K+].S(=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Al+3].[OH-].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Al+3:6].[K+:7].S([O-])([O-])(=O)=[O:9].S([O-])([O-])(=O)=[O:14].[K+].[K+].[OH-:20].[K+]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:7].[K+:7].[OH-:9].[Al+3:6].[OH-:14].[OH-:20] |f:0.1.2.3,4.5.6,7.8,9.10.11,12.13.14.15|
|
Name
|
potassium aluminum sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Al+3].[K+].S(=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Al+3].[OH-].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Al+3:6].[K+:7].S([O-])([O-])(=O)=[O:9].S([O-])([O-])(=O)=[O:14].[K+].[K+].[OH-:20].[K+]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:7].[K+:7].[OH-:9].[Al+3:6].[OH-:14].[OH-:20] |f:0.1.2.3,4.5.6,7.8,9.10.11,12.13.14.15|
|
Name
|
potassium aluminum sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Al+3].[K+].S(=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Al+3].[OH-].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |